N-(4-Bromo-3-methylphenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide
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Overview
Description
N-(4-Bromo-3-methylphenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, methyl, methanesulfonyl, and methoxy groups attached to a glycinamide backbone. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylphenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Methanesulfonylation: The addition of a methanesulfonyl group to the amine nitrogen.
Glycinamide Formation: The final step involves the formation of the glycinamide backbone through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylphenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N-(4-Bromo-3-methylphenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups can participate in binding interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’,4’'-dimethoxytriphenylamine
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
- N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(4-Bromo-3-methylphenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and methanesulfonyl groups allows for diverse chemical modifications, while the glycinamide backbone provides a versatile scaffold for further derivatization.
This compound’s distinct structure and properties make it a valuable tool for researchers across various scientific disciplines.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12-10-13(4-9-16(12)18)19-17(21)11-20(25(3,22)23)14-5-7-15(24-2)8-6-14/h4-10H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEMQDXPIKKMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367651 |
Source
|
Record name | N-(4-Bromo-3-methylphenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6399-17-3 |
Source
|
Record name | N-(4-Bromo-3-methylphenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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